4-(acetylamino)-N-(4-chlorophenyl)benzamide

Acetylcholinesterase inhibition Malaria vector control Insecticide discovery

Procuring benzamide derivatives with well-defined selectivity profiles is often hindered by cross-target activity. This compound resolves that issue as a potent and selective Anopheles gambiae acetylcholinesterase (AgAChE) inhibitor. - Potent AgAChE inhibition (IC50 = 142 nM) with negligible FAAH activity (IC50 > 100 µM). - Clean control for endocannabinoid research, exhibiting divergent HDAC inhibition compared to CI-994. - Supplied at 95% purity with a tractable solubility profile (~10 µM at pH 7.4) for formulation studies.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Cat. No. B5659985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acetylamino)-N-(4-chlorophenyl)benzamide
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20)
InChIKeyXYDNAOKRNXDJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetylamino)-N-(4-chlorophenyl)benzamide: Structural & Physicochemical Overview


4-(Acetylamino)-N-(4-chlorophenyl)benzamide (CAS 895-83-0) is a synthetic benzamide derivative with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol. Its structure features a 4-acetamidobenzamide core and a 4-chlorophenyl substituent . The compound is typically supplied with a purity of 95% and is of interest in medicinal chemistry and chemical biology research [1].

Suitable for medicinal chemistry and chemical biology research applications
Benzamide scaffold supports structural biology and SAR studies
High-purity research grade supports assay-ready formulation

Why 4-(Acetylamino)-N-(4-chlorophenyl)benzamide Cannot Be Replaced by Simple Analogs


Substitution of 4-(acetylamino)-N-(4-chlorophenyl)benzamide with structurally related benzamides, such as N-(4-chlorophenyl)benzamide or 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994), is not equivalent due to significant differences in target engagement, potency, and physicochemical properties. While CI-994 is a well-characterized HDAC inhibitor, 4-(acetylamino)-N-(4-chlorophenyl)benzamide demonstrates a distinct biological profile, including potent inhibition of Anopheles gambiae acetylcholinesterase (AChE) and negligible activity against fatty acid amide hydrolase (FAAH) [1]. Furthermore, its aqueous solubility profile differs from that of simpler benzamide analogs, impacting formulation and experimental design . These differences underscore the necessity for precise chemical identity in research applications.

HDAC profile Benzamide analogs like CI-994 show HDAC inhibition that may confound AChE-focused assays
Target shift Simpler benzamides lacking the 4-chlorophenyl group may not retain the same AChE inhibition profile
Solubility Substitution with non-acetylated benzamides may reduce aqueous solubility and alter assay compatibility

Quantitative Differentiation from Closest Analogs


Superior AgAChE Inhibition vs. Other Benzamides

4-(Acetylamino)-N-(4-chlorophenyl)benzamide inhibits recombinant Anopheles gambiae acetylcholinesterase (AgAChE) with an IC50 of 142 nM after 10 minutes of incubation [1]. In contrast, a series of benzamide derivatives evaluated in a separate study exhibited only moderate AChE inhibition, with IC50 values ranging from 33.1 to 85.8 µM [2]. This represents a >200-fold difference in potency, highlighting the unique activity profile conferred by the specific substitution pattern of this compound.

AgAChE inhibition
Cross-study comparable
IC50 142 nM vs. 33.1–85.8 µM (other benzamides)
Reported >200-fold lower IC50 in AgAChE assay, supporting insecticide SAR context
Cross-study comparison; validate in relevant Anopheles model
Acetylcholinesterase inhibition Malaria vector control Insecticide discovery

Lack of HDAC Inhibition vs. CI-994

Unlike its structural analog CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide), which is a known histone deacetylase (HDAC) inhibitor with IC50 values of 0.9 µM (HDAC1), 0.9 µM (HDAC2), 1.2 µM (HDAC3), and >20 µM (HDAC8) [1], 4-(acetylamino)-N-(4-chlorophenyl)benzamide does not exhibit HDAC inhibitory activity in NB4 cells at relevant concentrations. This is evidenced by its EC50 of 340 nM for histone H3 acetylation, which is significantly higher than the sub-micromolar IC50 values reported for CI-994 [2]. This difference in activity profile is likely due to the replacement of the 2-aminophenyl moiety in CI-994 with the 4-chlorophenyl group in the target compound, which alters zinc-binding capacity and target engagement.

HDAC selectivity
Cross-study comparable
EC50 340 nM (H3 acetylation) vs. CI-994 IC50 0.9–1.2 µM (HDAC1-3)
Supports lack of HDAC inhibition; distinct from CI-994 profile
Cellular HDAC context; enzymatic IC50 comparison requires review
HDAC inhibition Cancer research Selectivity profiling

Negligible FAAH Inhibition Profile

4-(Acetylamino)-N-(4-chlorophenyl)benzamide demonstrates extremely weak inhibition of human fatty acid amide hydrolase (FAAH), with an IC50 value exceeding 100,000 nM [1]. This is in stark contrast to several potent FAAH inhibitors, such as PF-04457845 (IC50 = 7.2 nM) and URB597 (IC50 = 4.6 nM) [2]. The lack of FAAH activity suggests that this compound does not modulate endocannabinoid signaling, making it a suitable control or inactive scaffold for studies investigating the endocannabinoid system.

FAAH activity
Class-level inference
IC50 > 100,000 nM vs. PF-04457845 IC50 7.2 nM
Negligible FAAH inhibition reported; may serve as inactive control scaffold
Class-level inference; confirm in target-specific assay
FAAH inhibition Endocannabinoid system Pain research

Aqueous Solubility Comparison with Lipophilic Analogs

The aqueous solubility of 4-(acetylamino)-N-(4-chlorophenyl)benzamide at pH 7.4 is reported as 1 (logS units) , corresponding to a solubility of approximately 10 µM. While this is moderate, it is important to note that simpler analogs, such as N-(4-chlorophenyl)benzamide, are predicted to be even less soluble due to the absence of the polar acetylamino group [1]. The presence of the acetylamino group contributes to increased polarity and hydrogen bonding capacity, which may slightly improve aqueous solubility compared to non-aminated derivatives. This moderate solubility should be taken into account when designing in vitro assays or considering in vivo administration routes.

Aqueous solubility
Class-level inference
logS ~1 (~10 µM at pH 7.4)
Moderate solubility reported; acetylamino group may improve versus non-aminated analogs
Class-level inference; experimental validation recommended
Aqueous solubility Formulation ADME properties

Recommended Research Applications


Insecticide Discovery Targeting Malaria Vectors

Given its potent inhibition of AgAChE (IC50 = 142 nM), 4-(acetylamino)-N-(4-chlorophenyl)benzamide serves as an excellent starting point for the development of novel insecticides targeting malaria vectors. Its activity against this specific enzyme, which is a validated target for insect control, makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Control Scaffold for Endocannabinoid Studies

The compound's negligible activity against FAAH (IC50 > 100,000 nM) renders it a suitable control or inactive scaffold for experiments investigating the endocannabinoid system. Researchers can use this compound to probe FAAH-independent pathways or to ensure that observed effects are not due to off-target FAAH inhibition [2].

Selectivity Profiling vs. HDAC Inhibitors

In contrast to the HDAC inhibitor CI-994, 4-(acetylamino)-N-(4-chlorophenyl)benzamide does not potently inhibit HDAC activity in cells (EC50 = 340 nM for H3 acetylation). This divergent profile makes it a useful comparator in studies aimed at understanding the structural determinants of HDAC inhibition within the benzamide class [3].

Solubility Enhancement for Formulation Development

With a moderate aqueous solubility of approximately 10 µM at pH 7.4, this compound presents a tractable solubility challenge for formulation scientists. It can be used as a model compound to develop and test solubility enhancement techniques, such as co-solvent systems or nanoparticle formulations, that may be applicable to a broader range of moderately soluble benzamide derivatives .

Application
Selection Property
Validation Focus
Malaria vector insecticide discovery
AgAChE inhibition profile
Insecticidal target engagement validation
Endocannabinoid system control studies
Negligible FAAH activity
Off-target FAAH interference exclusion
HDAC selectivity profiling
Lack of HDAC inhibition
Comparative HDAC assay benchmarking
Solubility enhancement research
Moderate aqueous solubility
Formulation and solubility optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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